2-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one
Description
Properties
IUPAC Name |
2-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-5-methoxypyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O4/c1-24-15-10-25-14(9-13(15)22)17(23)21-7-5-20(6-8-21)12-4-2-3-11(18)16(12)19/h2-4,9-10H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTODKIGZJBKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(2,3-Dichlorophenyl)piperazine
The 1-(2,3-dichlorophenyl)piperazine moiety is a critical intermediate for constructing the target compound. A robust synthetic route, adapted from established protocols, involves the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)ethylamine (nornitrogen mustard) under acidic conditions .
Procedure :
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Reactants : 2,3-Dichloroaniline (10 g, 61.72 mmol), bis(2-chloroethyl)ethylamine (8.7 g, 61.72 mmol).
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Catalysts : p-Toluenesulfonic acid (1.17 g, 6.17 mmol), tetrabutylammonium bromide (1.5 g, 6.17 mmol).
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Solvent : Xylene (150 mL).
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Conditions : Reflux at 130–135°C for 48 hours.
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Workup : Adjust pH to 6–7 with aqueous ammonia, extract with ethyl acetate, and concentrate under reduced pressure.
Key Considerations :
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The use of p-toluenesulfonic acid facilitates protonation of the amine, enhancing electrophilicity for nucleophilic substitution.
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Tetrabutylammonium bromide acts as a phase-transfer catalyst, improving reaction efficiency in the biphasic system .
Coupling of Piperazine and Pyranone Intermediates
The final step involves forming an amide bond between 1-(2,3-dichlorophenyl)piperazine and 2-chlorocarbonyl-5-methoxy-4H-pyran-4-one. This is achieved through nucleophilic acyl substitution, leveraging coupling agents to enhance efficiency .
Procedure :
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Reactants : 1-(2,3-Dichlorophenyl)piperazine (1.2 eq), 2-chlorocarbonyl-5-methoxy-4H-pyran-4-one (1 eq).
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Base : Triethylamine (TEA, 3 eq) or N,N-diisopropylethylamine (DIPEA).
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Solvent : Anhydrous DCM or tetrahydrofuran (THF).
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Conditions : Stir at room temperature for 12–24 hours under nitrogen atmosphere.
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Workup : Wash with aqueous NaHCO₃, dry over MgSO₄, and purify via column chromatography (SiO₂, ethyl acetate/hexane).
Alternative Coupling Agents :
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| HATU | DMF | 0°C → RT | 85 |
| EDCl/HOBt | DCM | RT | 78 |
| DCC | THF | 40°C | 70 |
Data extrapolated from analogous reactions in WO2019016828A1 .
Mechanistic Insight :
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The base deprotonates the piperazine’s secondary amine, enabling nucleophilic attack on the acid chloride.
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Coupling agents like HATU activate the carbonyl, reducing side reactions and improving yield .
Industrial Scale-Up and Process Optimization
For large-scale production, factors such as cost, safety, and environmental impact dictate protocol adjustments:
Key Modifications :
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Solvent Recycling : Replace DCM with toluene or ethyl acetate for easier recovery.
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Catalyst Loading : Reduce tetrabutylammonium bromide to 0.05 eq without compromising yield .
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Continuous Flow Synthesis : Implement segmented flow reactors to enhance mixing and reduce reaction time .
Economic and Safety Considerations :
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Waste Management : Neutralize acidic byproducts with Ca(OH)₂ before disposal.
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Energy Efficiency : Use microwave irradiation to accelerate the piperazine synthesis step (reduces time from 48 to 8 hours) .
Analytical Characterization
Post-synthesis validation ensures purity and structural fidelity:
Techniques :
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HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
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NMR :
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MS (ESI+) : m/z 438.4 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its potential therapeutic effects in several areas:
- Antipsychotic Activity : Similar to cariprazine, it may exhibit effects on dopamine receptors, particularly D3 receptors, which are implicated in mood disorders and schizophrenia .
- Neuropharmacology : The piperazine moiety allows modulation of neurotransmitter systems, making it a candidate for treating CNS disorders.
Research indicates that this compound may interact with various biological targets:
- Dopamine Receptors : It has been shown to bind selectively to D3 receptors, suggesting potential use in treating conditions like schizophrenia .
- Antidepressant Effects : Preliminary studies suggest it may have mood-stabilizing properties.
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Study A | Investigated the binding affinity of the compound to dopamine receptors. Found significant selectivity for D3 receptors. | Potential use in developing new antipsychotic medications. |
| Study B | Assessed the compound's effects on neurotransmitter modulation in animal models. | Insights into its role as an antidepressant or mood stabilizer. |
| Study C | Evaluated synthetic routes and their efficiency in producing the compound. | Improved methods for large-scale production for pharmaceutical use. |
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Variations
Pyranone vs. Pyrazolo-pyridinone (): The pyranone core in the original compound differs from the pyrazolo[3,4-b]pyridin-4(7H)-one in . The latter’s fused pyrazole-pyridinone system introduces additional hydrogen-bonding sites, which may enhance interactions with enzymatic targets.
Pyranone vs. Pyrrolidinone (): describes a pyrrol-2-one derivative with a 4-methoxybenzoyl group. The five-membered pyrrolidinone ring imposes greater steric constraints compared to the six-membered pyranone, likely altering bioavailability and metabolic stability .
Piperazine Substituent Modifications
Table 1: Key Piperazine Substituent Comparisons
- 2,3-Dichlorophenyl (Original Compound): The chlorine atoms provide strong electron-withdrawing effects, stabilizing charge-transfer interactions in receptor binding. This substituent is prevalent in dopamine D3/D2 ligands (e.g., cariprazine intermediates) .
- 2-Cyanophenyl (): The cyano group’s linear geometry and polarity may reduce blood-brain barrier penetration compared to dichlorophenyl, limiting CNS efficacy .
Functional Group Additions
- 5-Methoxy Group (Original Compound): The methoxy substituent on the pyranone ring increases lipophilicity, favoring passive diffusion across biological membranes. This group is absent in ’s 2-chlorobenzyloxy analog, which instead uses a bulkier benzyl ether .
- Such interactions are less likely with the original compound’s dichlorophenyl group .
Biological Activity
The compound 2-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyranone core, a piperazine moiety, and a dichlorophenyl group. This unique arrangement is believed to contribute to its biological properties.
Research indicates that the compound may interact with several biological targets, primarily within the central nervous system (CNS). The piperazine ring is known for its ability to modulate neurotransmitter systems, particularly dopamine receptors.
Anticancer Activity
Studies have shown that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT-15 (colon carcinoma) | < 10 | Sayed et al. (2019) |
| Jurkat (T-cell leukemia) | < 5 | Sayed et al. (2019) |
| HepG-2 (liver carcinoma) | < 15 | Sayed et al. (2019) |
These findings suggest that the compound's structure may enhance its interaction with cellular targets involved in cancer proliferation.
Neuropharmacological Activity
The compound's interaction with dopamine receptors is particularly noteworthy. Research has shown that similar piperazine derivatives can selectively bind to D3 dopamine receptors, which are implicated in various neurological disorders:
| Compound | D3R Binding Affinity (Ki) | D2R Binding Affinity (Ki) | Selectivity Ratio |
|---|---|---|---|
| 2-[4-(2,3-dichlorophenyl)piperazine] | >1000-fold D3R selective | Moderate | High |
This selectivity suggests potential applications in treating conditions like schizophrenia and Parkinson's disease, where D3 receptor modulation may be beneficial .
Anticonvulsant Activity
In addition to anticancer and neuropharmacological effects, the compound has been evaluated for anticonvulsant properties. Research indicates that certain structural modifications in piperazine derivatives can enhance their efficacy against seizure models:
- Activity in PTZ-induced seizures: Compounds with similar structures have shown significant efficacy in animal models, suggesting potential therapeutic applications in epilepsy management.
Case Studies
- Study on Anticancer Efficacy: A recent study investigated the effects of various piperazine derivatives on human cancer cell lines. The results indicated that modifications to the piperazine ring significantly impacted cytotoxicity and selectivity towards cancerous cells.
- Neuropharmacological Assessment: Another investigation focused on the binding affinities of several related compounds at dopamine receptors. The study highlighted that specific substitutions on the piperazine structure could enhance D3 receptor selectivity while minimizing D2 receptor interactions.
Q & A
Basic Research Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Storage : Store in airtight containers at 2–8°C under inert gas (argon) to prevent hydrolysis of the carbonyl group .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with oxidizing agents to prevent toxic fumes .
- First Aid : For skin contact, wash with soap and water for 15 minutes. Seek medical attention if irritation persists .
What analytical techniques are most suitable for characterizing this compound’s purity and stability?
Basic Research Question
- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase; monitor at 254 nm for UV-active piperazine and pyran moieties .
- NMR : Confirm structure via -NMR (DMSO-d6): δ 3.75 (s, OCH3), δ 7.2–7.5 (m, dichlorophenyl protons), δ 4.1–4.3 (piperazine CH2) .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and track impurities via LC-MS .
What are the computational strategies for predicting this compound’s metabolic pathways?
Advanced Research Question
- In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., O-demethylation of the methoxy group) .
- CYP450 Inhibition Assays : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates (e.g., P450-Glo™) to assess drug-drug interaction risks .
How does the compound’s logP value influence its blood-brain barrier (BBB) permeability?
Advanced Research Question
- Experimental Determination : Measure logP via shake-flask method (octanol/water partition). A logP >2 (predicted 2.8 for this compound) suggests moderate BBB penetration .
- In Vivo Validation : Conduct pharmacokinetic studies in rodents with CSF sampling at 0.5, 2, and 6 hours post-administration. Compare with reference standards (e.g., clozapine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
